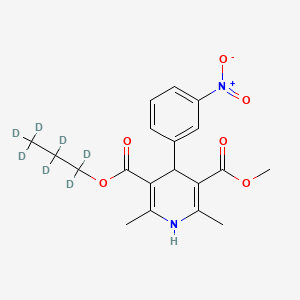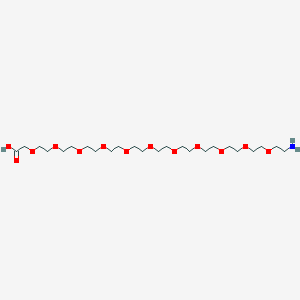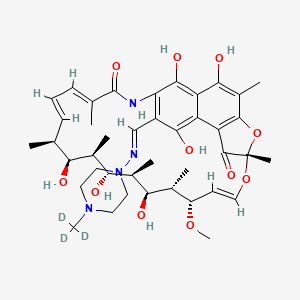
25-Desacetyl Rifampicin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Desacetyl Rifampicin-d3 is a deuterium-labeled derivative of 25-Desacetyl Rifampicin, which is a metabolite of Rifampicin. Rifampicin is a well-known antibiotic used primarily in the treatment of tuberculosis. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Desacetyl Rifampicin-d3 involves the deacetylation of Rifampicin followed by the introduction of deuterium. The deacetylation process typically involves the use of esterases or other deacetylating agents under controlled conditions. The deuterium labeling is achieved through the use of deuterated reagents in the reaction process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to validate the purity and concentration of the compound .
化学反应分析
Types of Reactions
25-Desacetyl Rifampicin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly involving the deuterium atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .
科学研究应用
25-Desacetyl Rifampicin-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Rifampicin and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of Rifampicin.
Biological Research: Used in studies involving the mechanism of action of Rifampicin and its metabolites.
Industrial Applications: Employed in the quality control and validation of pharmaceutical products containing Rifampicin.
作用机制
25-Desacetyl Rifampicin-d3, like Rifampicin, exerts its effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby stopping bacterial replication. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
相似化合物的比较
Similar Compounds
25-Desacetyl Rifampicin: The non-deuterated form of the compound.
Rifampicin: The parent compound from which 25-Desacetyl Rifampicin is derived.
Rifapentine: Another antibiotic in the same family with similar properties
Uniqueness
The uniqueness of 25-Desacetyl Rifampicin-d3 lies in its deuterium labeling, which provides enhanced stability and allows for more accurate pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism is crucial .
属性
分子式 |
C41H56N4O11 |
|---|---|
分子量 |
783.9 g/mol |
IUPAC 名称 |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i8D3 |
InChI 键 |
KUJZTIJOBQNKDR-DSMLHZQCSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCN(CC1)/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


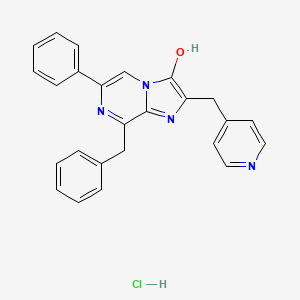
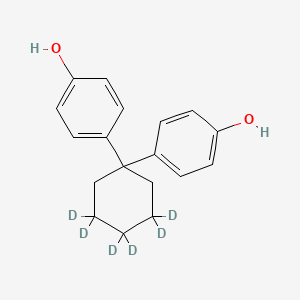

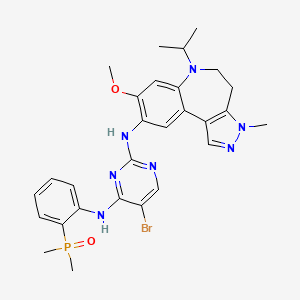
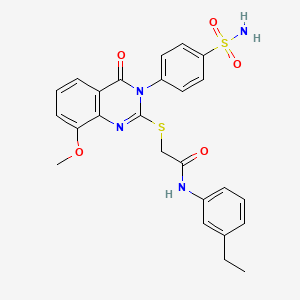
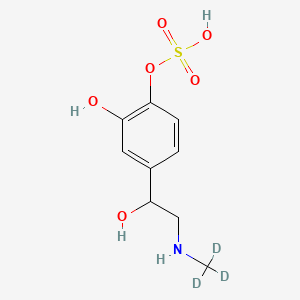
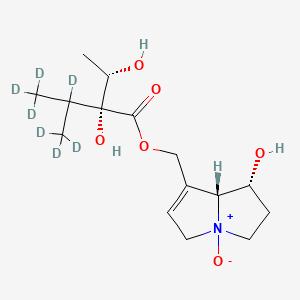
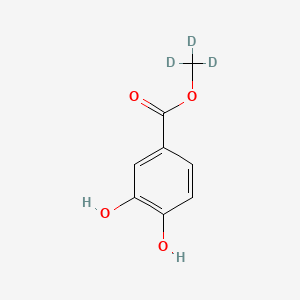
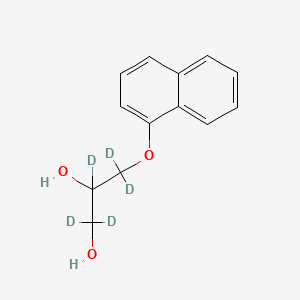
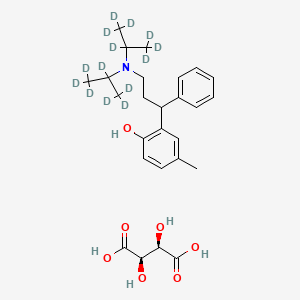
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
